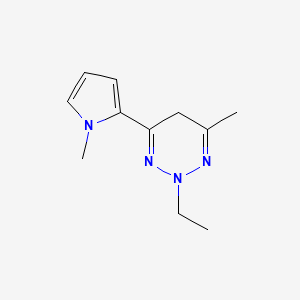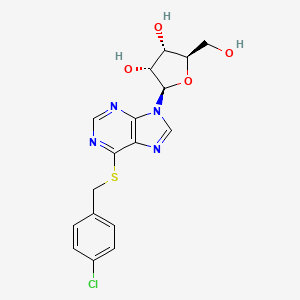
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine is a synthetic organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-6-(1-methyl-1H-pyrrol-2-yl)-2,5-dihydro-1,2,3-triazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: A simpler triazine compound with three methyl groups.
2-Ethyl-4,6-dimethyl-1,3,5-triazine: Similar structure but lacks the pyrrole moiety.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Contains the pyrrole group but lacks the triazine ring.
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-ethyl-4-methyl-6-(1-methylpyrrol-2-yl)-5H-triazine |
InChI |
InChI=1S/C11H16N4/c1-4-15-12-9(2)8-10(13-15)11-6-5-7-14(11)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
GWZCBQQQISDFST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(CC(=N1)C2=CC=CN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)







![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)




